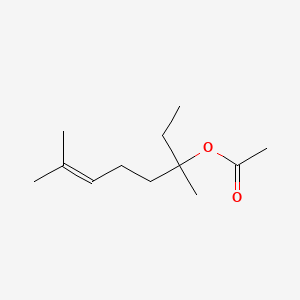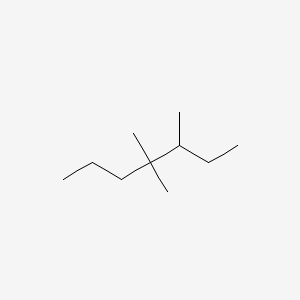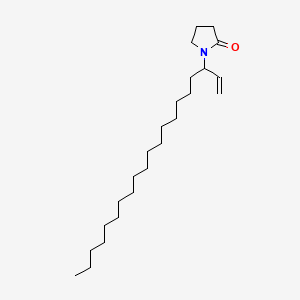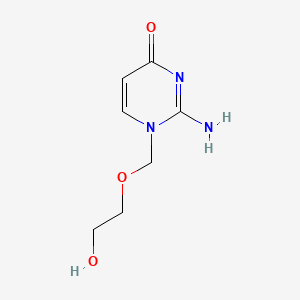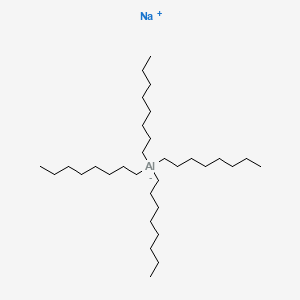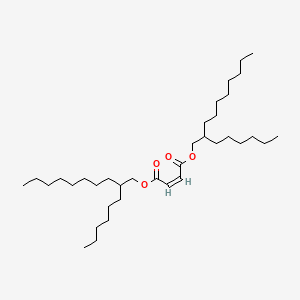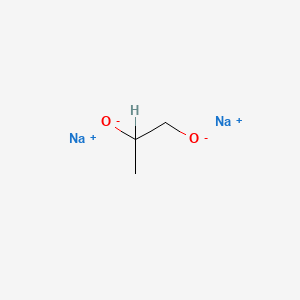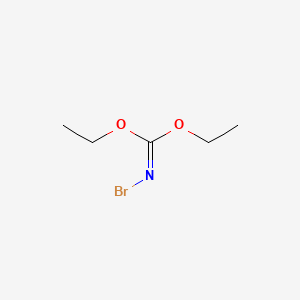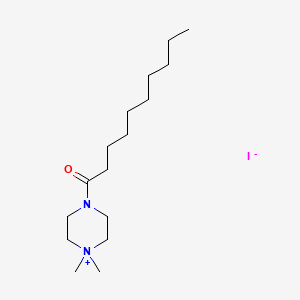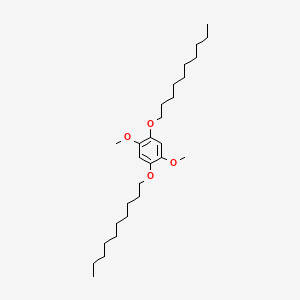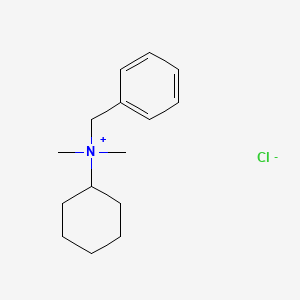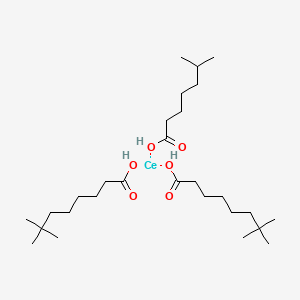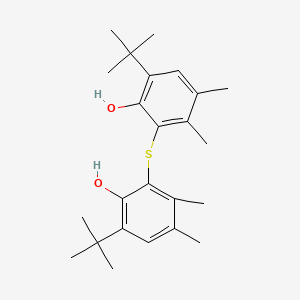
2,2'-Thiobis(6-tert-butyl-3,4-xylenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Thiobis(6-tert-butyl-3,4-xylenol) is a chemical compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan. The compound is characterized by its molecular formula C24H34O2S and a molecular weight of 386.6 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Thiobis(6-tert-butyl-3,4-xylenol) typically involves the reaction of 6-tert-butyl-3,4-xylenol with sulfur-containing reagents under controlled conditions. One common method includes the use of isophorone diisocyanate as a linkage in a two-step nucleophilic addition reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process is designed to be efficient and cost-effective, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-Thiobis(6-tert-butyl-3,4-xylenol) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2,2’-Thiobis(6-tert-butyl-3,4-xylenol) has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant agent.
Industry: It is widely used in the production of plastics, rubber, and other materials to enhance their durability and resistance to oxidation
Mechanism of Action
The antioxidant properties of 2,2’-Thiobis(6-tert-butyl-3,4-xylenol) are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. This action helps in preventing the oxidative degradation of materials. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative pathways, thereby protecting materials and biological systems from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2-tert-butyl-6-(3-tert-butyl-5-chloro-2-hydroxyphenyl)sulfanyl-4-chlorophenol
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
Uniqueness
2,2’-Thiobis(6-tert-butyl-3,4-xylenol) stands out due to its unique sulfur linkage, which enhances its antioxidant properties compared to similar compounds. This sulfur linkage allows for more effective neutralization of free radicals, making it a preferred choice in applications requiring high antioxidant efficiency .
Properties
CAS No. |
84824-95-3 |
|---|---|
Molecular Formula |
C24H34O2S |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
6-tert-butyl-2-(3-tert-butyl-2-hydroxy-5,6-dimethylphenyl)sulfanyl-3,4-dimethylphenol |
InChI |
InChI=1S/C24H34O2S/c1-13-11-17(23(5,6)7)19(25)21(15(13)3)27-22-16(4)14(2)12-18(20(22)26)24(8,9)10/h11-12,25-26H,1-10H3 |
InChI Key |
VHPXGAUSWUFUPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)SC2=C(C(=CC(=C2O)C(C)(C)C)C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


